

M199 in Virology Research: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (**M199**) is a chemically defined cell culture medium developed in the 1950s that has found widespread and enduring applications in virology research.[1] Its unique formulation, containing a broad range of amino acids, vitamins, and other essential nutrients, makes it particularly suitable for the cultivation of non-transformed cells, a critical aspect of many virological studies. This technical guide provides an in-depth overview of the core applications of **M199** in virology, complete with experimental protocols, quantitative data, and visual workflows to aid researchers in their experimental design and execution.

M199 is frequently employed for the propagation of a variety of viruses, including influenza virus, poliovirus, and rabies virus, as well as in the production of viral vaccines.[1][2][3] Its defined composition allows for greater consistency in experimental results compared to more complex, undefined media. This guide will delve into the practical applications of **M199**, offering detailed methodologies for key virological assays and presenting comparative data to highlight its utility.

Core Applications of M199 in Virology

The versatility of **M199** allows for its use in a wide array of virological applications:



- Virus Propagation and Titration: M199 serves as a basal medium for the growth of various host cell lines, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus and Vero cells for poliovirus and rabies virus, enabling robust viral replication and subsequent quantification.
- Vaccine Production: A notable application of **M199** is in the manufacturing of viral vaccines. It is a key component in the production of the inactivated poliovirus vaccine (IPV), where it is used as the virus production medium.[2][3]
- Plaque Assays: M199 is a common choice for the overlay medium in plaque assays, a
 fundamental technique for quantifying infectious virus particles. Its formulation can be
 modified with agents like agarose or carboxymethylcellulose to create a semi-solid overlay
 that restricts viral spread to adjacent cells.
- TCID50 Assays: The 50% Tissue Culture Infectious Dose (TCID50) assay, another method
 for virus titration, often utilizes M199 as the maintenance medium for observing virusinduced cytopathic effects (CPE).
- Antiviral Drug Screening: The consistent performance of **M199** in supporting viral replication makes it a suitable medium for high-throughput screening of antiviral compounds.[4][5][6]

Data Presentation

The following tables summarize quantitative data from studies utilizing **M199** for virus culture and titration, providing a comparative look at its performance.



Virus Strain(s)	Cell Line	Medium Compariso n	Titer Measureme nt	Results	Reference
Influenza A (H1N1, H3N2), Influenza B (Victoria, Yamagata)	MDCK-2B6	M199 vs. DMEM	Hemagglutina tion Titer	H1N1, B/Victoria, and B/Yamagata showed higher titers in M199. No significant difference for H3N2.	[1]
Rabies Virus (LP 2061/Vero)	Vero	M199 + 0.2% BSA	Fluorescent Focus Units (FFU/ml)	Maximum virus titer of 2 x 106 FFU/ml was achieved.	[7]
Yellow Fever Virus (17DD strain)	Chicken Embryo Fibroblast (CEF)	Not Applicable	Plaque- Forming Units (PFU/mL)	Viral titers ranged from 6.3 to 6.7 log10 PFU/mL.	[8]

Experimental Protocols

This section provides detailed methodologies for key virological experiments utilizing **M199** medium.

Influenza A Virus Propagation in MDCK Cells

This protocol describes the propagation of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells using **M199** medium.

Materials:



- MDCK cells
- M199 medium supplemented with 1% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
- M199 maintenance medium (serum-free)
- TPCK-treated trypsin (1 μg/mL final concentration)
- Influenza A virus stock
- Phosphate Buffered Saline (PBS)

Procedure:

- Seed MDCK cells in T-75 flasks with M199 supplemented with 1% FBS and grow to 90-95% confluency.
- Wash the confluent cell monolayer twice with sterile PBS.
- Dilute the influenza A virus stock in serum-free M199 to the desired multiplicity of infection (MOI).
- Inoculate the MDCK cell monolayer with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.
- After the adsorption period, remove the inoculum and add M199 maintenance medium containing TPCK-treated trypsin.
- Incubate the infected flasks at 37°C in a 5% CO2 incubator.
- Monitor the cells daily for cytopathic effect (CPE).
- Harvest the virus-containing supernatant when 80-90% CPE is observed (typically 2-3 days post-infection).
- Clarify the supernatant by centrifugation at 1,500 rpm for 10 minutes to remove cell debris.
- Aliquot the virus stock and store at -80°C.



Plaque Assay for Arboviruses (e.g., Zika Virus) in Vero Cells

This protocol outlines a plaque assay for the quantification of arboviruses, such as Zika virus, using Vero cells and an **M199**-based overlay.

Materials:

- Vero cells
- M199 medium supplemented with 10% FBS and Penicillin-Streptomycin
- M199 medium (2X concentration)
- Carboxymethylcellulose (CMC) or Agarose
- Zika virus stock
- PBS
- Crystal Violet staining solution

Procedure:

- Seed Vero cells in 6-well plates with M199 supplemented with 10% FBS and grow to a confluent monolayer.
- Prepare 10-fold serial dilutions of the Zika virus stock in serum-free M199.
- Wash the Vero cell monolayers twice with sterile PBS.
- Inoculate each well with 100 μ L of the respective virus dilution and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
- Prepare the overlay medium by mixing equal volumes of 2X M199 and a 2% CMC or 1.2% agarose solution.



- After the adsorption period, aspirate the inoculum and gently add 2 mL of the overlay medium to each well.
- Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5%
 CO2 incubator for 4-6 days, or until plaques are visible.
- Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubate for at least 4 hours.
- Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
- · Gently wash the wells with water and allow them to dry.
- Count the number of plaques to determine the virus titer in Plaque-Forming Units per milliliter (PFU/mL).

TCID50 Assay for Influenza Virus in MDCK Cells

This protocol details the determination of the 50% Tissue Culture Infectious Dose (TCID50) of an influenza virus stock using MDCK cells in **M199** medium.

Materials:

- MDCK cells
- M199 medium supplemented with 10% FBS and Penicillin-Streptomycin
- M199 maintenance medium (serum-free)
- TPCK-treated trypsin (1 μg/mL final concentration)
- Influenza virus stock
- 96-well microtiter plates

Procedure:

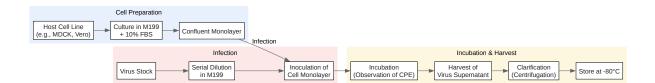


- Seed a 96-well plate with MDCK cells in M199 with 10% FBS to achieve a confluent monolayer the next day.
- On the day of the assay, prepare 10-fold serial dilutions of the influenza virus stock in serumfree M199.
- Wash the MDCK cell monolayers in the 96-well plate twice with sterile PBS.
- Inoculate 8 replicate wells per virus dilution with 100 μL of the corresponding dilution. Include a set of wells with medium only as a negative control.
- Incubate the plate for 1 hour at 37°C to allow for virus adsorption.
- After incubation, add 100 μL of M199 maintenance medium containing TPCK-treated trypsin to each well.
- Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
- Observe the wells daily for the presence of CPE using an inverted microscope.
- Record the number of positive wells (showing CPE) for each dilution.
- Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.

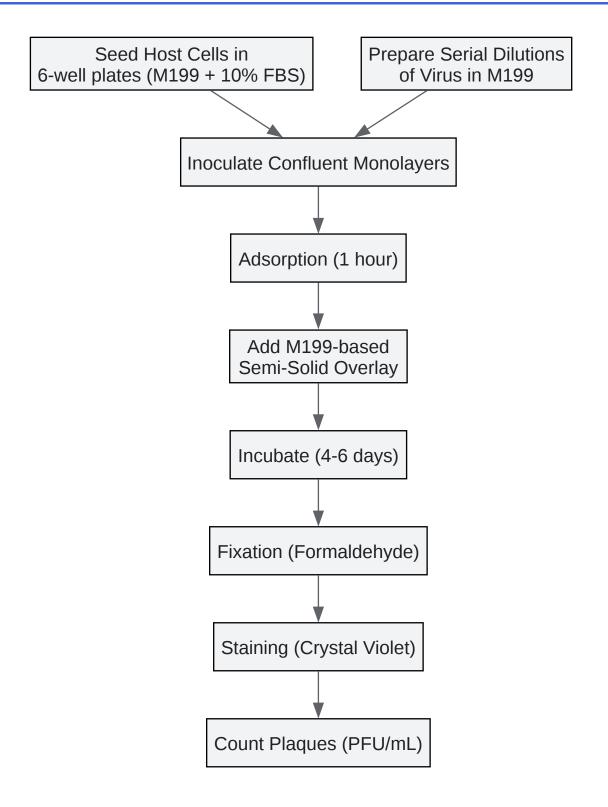
Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway in virology research where **M199** can be utilized.

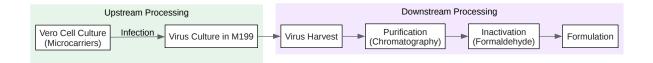




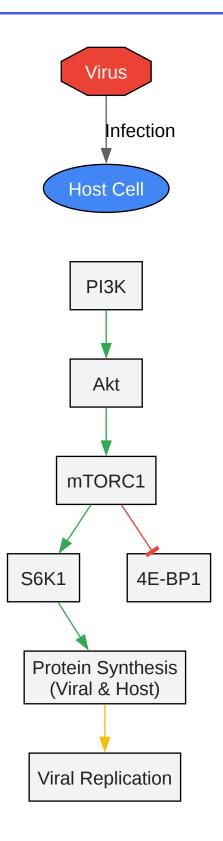












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